molecular formula C9H12INO B13029227 2-(tert-Butoxy)-6-iodopyridine

2-(tert-Butoxy)-6-iodopyridine

Cat. No.: B13029227
M. Wt: 277.10 g/mol
InChI Key: OVOVBGAKQUHBFJ-UHFFFAOYSA-N
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Description

2-(tert-Butoxy)-6-iodopyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a tert-butoxy group at the second position and an iodine atom at the sixth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxy)-6-iodopyridine typically involves the iodination of 2-(tert-Butoxy)pyridine. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxy)-6-iodopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Products include carbonyl compounds such as aldehydes or ketones.

    Reduction Reactions: The major product is 2-(tert-Butoxy)pyridine.

Scientific Research Applications

2-(tert-Butoxy)-6-iodopyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(tert-Butoxy)-6-iodopyridine involves its interaction with specific molecular targets and pathways. The tert-butoxy group can undergo hydrolysis to form a hydroxyl group, which can further participate in hydrogen bonding and other interactions with biological molecules. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds and structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The iodine atom’s larger size and higher reactivity compared to chlorine or bromine make it particularly useful in certain synthetic and research applications .

Properties

Molecular Formula

C9H12INO

Molecular Weight

277.10 g/mol

IUPAC Name

2-iodo-6-[(2-methylpropan-2-yl)oxy]pyridine

InChI

InChI=1S/C9H12INO/c1-9(2,3)12-8-6-4-5-7(10)11-8/h4-6H,1-3H3

InChI Key

OVOVBGAKQUHBFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=NC(=CC=C1)I

Origin of Product

United States

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